molecular formula C9H17BrO2 B3425540 Tert-butyl 2-bromo-3-methylbutanoate CAS No. 42877-95-2

Tert-butyl 2-bromo-3-methylbutanoate

Cat. No.: B3425540
CAS No.: 42877-95-2
M. Wt: 237.13 g/mol
InChI Key: KNIZFFZJAVQDNV-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-3-methylbutanoate is an organic compound with the molecular formula C(_9)H(_17)BrO(_2). It is a brominated ester, often used in organic synthesis due to its reactivity and the presence of a tert-butyl ester group, which can be easily removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-bromo-3-methylbutanoate can be synthesized through the bromination of tert-butyl 3-methylbutanoate. The process typically involves the use of bromine (Br(_2)) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the brominated product.

    Bromination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control over reaction conditions. The use of automated systems can help in maintaining the desired temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-3-methylbutanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

    Elimination Reactions: Under basic conditions, elimination of hydrogen bromide (HBr) can occur, leading to the formation of alkenes.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution:

    Elimination Reactions:

Major Products

    Nucleophilic Substitution: Formation of azides, nitriles, etc.

    Elimination Reactions: Formation of alkenes

    Hydrolysis: Formation of 2-bromo-3-methylbutanoic acid

Scientific Research Applications

Tert-butyl 2-bromo-3-methylbutanoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-3-methylbutanoate primarily involves its reactivity as a brominated ester. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the presence of suitable reagents and conditions, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-bromoacetate
  • Tert-butyl 2-bromopropanoate
  • Tert-butyl 2-bromo-3-phenylpropanoate

Uniqueness

Tert-butyl 2-bromo-3-methylbutanoate is unique due to the presence of both a tert-butyl ester group and a bromine atom on a branched carbon chain. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of steric hindrance and reactivity, making it suitable for specific synthetic applications.

Properties

IUPAC Name

tert-butyl 2-bromo-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIZFFZJAVQDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42877-95-2
Record name tert-butyl 2-bromo-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.0 mm of (+)-2-bromo-3-methylbutyric acid is dissolved in a solvent consisting of 100 ml of ether, 100 ml of isobutylene, and 0.5 ml of sulfuric acid. The resulting solution is shaken for approximately 72 hours in an autoclave at room temperature. The solution is then neutralized with sodium bicarbonate, dried with magnesium sulfate, and then evaporated to yield (+)-t-butyl 2-bromo-3-methylbutyrate.
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0.5 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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